6-Amino-1-methyl-2-oxoindoline

Übersicht

Beschreibung

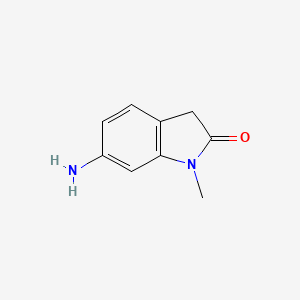

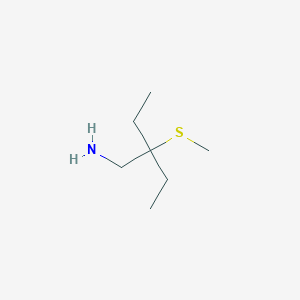

6-Amino-1-methyl-2-oxoindoline, also known as AMOI, is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is a light yellow solid and has gained interest among researchers due to its potential biological properties and applications.

Molecular Structure Analysis

The IUPAC name for 6-Amino-1-methyl-2-oxoindoline is 6-amino-1-methyl-1,3-dihydro-2H-indol-2-one . The InChI code is 1S/C9H10N2O/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-5,12H,10H2,1H3 .Physical And Chemical Properties Analysis

6-Amino-1-methyl-2-oxoindoline is a light yellow solid . and should be stored at room temperature . The compound is stable under normal conditions .Wissenschaftliche Forschungsanwendungen

Transition Metal-Catalyzed Synthesis of Spirooxindoles

Specific Scientific Field

This application falls under the field of Organic Chemistry and Pharmaceutical Chemistry.

Summary of the Application

Spirooxindole is a principal bioactive agent observed in several natural products including alkaloids . They are broadly studied in the pharmaceutical field and have a significant role in the evolution of drugs such as anti-viral, anti-cancer, anti-microbial etc .

Methods of Application or Experimental Procedures

An effective synthetic perspective to spirooxindoles is the use of transition metals as the catalyst . This review discusses the synthesis of spirooxindoles catalyzed by transition metals .

Results or Outcomes

Spirooxindoles have wide applications as anti-cancer, anti-inflammatory, anti-microbial, anti-oxidant, anti-viral, and anti-malarial agents . The synthesis of spirooxindoles catalyzed by different reagents has been reported .

Stereoselective Synthesis and Applications of Spirocyclic Oxindoles

Specific Scientific Field

This application is in the field of Organic and Medicinal Chemistry.

Summary of the Application

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This review analyses the development of new stereoselective approaches to spirocyclic oxindoles .

Methods of Application or Experimental Procedures

In 2014, Lu and Xiao showed a [3 + 2]-cycloaddition between 3-ylideneoxindoles and in situ generated 2,2,2-trifluorodiazoethane could afford a pyrazoline which upon heating under reflux in toluene would ring contract to afford 3,3′-cyclopropyl spirooxindoles .

Results or Outcomes

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure .

Synthesis of Indole Derivatives in Alkaloids

Specific Scientific Field

This application is in the field of Organic Chemistry and Biochemistry.

Summary of the Application

Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .

Methods of Application or Experimental Procedures

The investigation of novel methods of synthesis has attracted the attention of the chemical community. This review highlights the construction of indoles as a moiety in selected alkaloids .

Results or Outcomes

Indoles, both natural and synthetic, show various biologically vital properties. They are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

Biological Potential of Indole Derivatives

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences.

Summary of the Application

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Methods of Application or Experimental Procedures

Researchers have synthesized various scaffolds of indole for screening different pharmacological activities. Various natural compounds contain indole as a parent nucleus, for example, tryptophan .

Results or Outcomes

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of Indole Derivatives in Alkaloids

Summary of the Application

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Results or Outcomes

Synthesis and Pharmacological Activities of Azo Dye Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry and Pharmaceutical Sciences.

Summary of the Application

Azo dyes are organic compounds bearing the functional group R−N=N−R′, in which R and R′ can be either aryl or alkyl. Azo dyes have extensive applications in the textile, paper, food, and pharmaceutical industries due to their vivid and various colors .

Methods of Application or Experimental Procedures

The synthesis of azo dyes involves the reaction of nitrous acid with an aromatic amine, followed by coupling with a phenol or an aromatic amine .

Results or Outcomes

Azo dyes have been found to possess various biological activities, including antimicrobial, antifungal, and anticancer activities .

Safety And Hazards

6-Amino-1-methyl-2-oxoindoline may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fumes/gas/mist/vapours/spray, and to use personal protective equipment .

Eigenschaften

IUPAC Name |

6-amino-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWBZPQIYOHKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680578 | |

| Record name | 6-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-methyl-2-oxoindoline | |

CAS RN |

813424-16-7 | |

| Record name | 6-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)

![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)

![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)

![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)